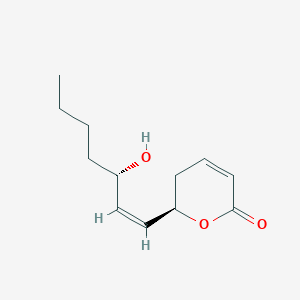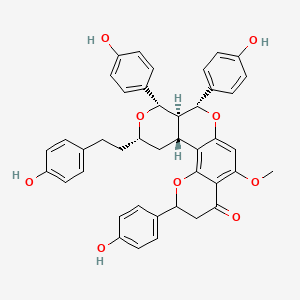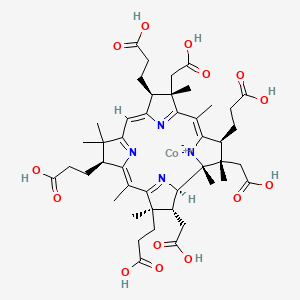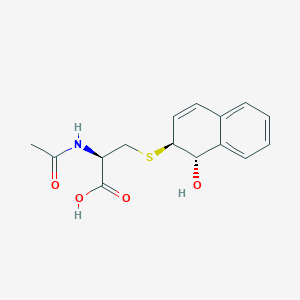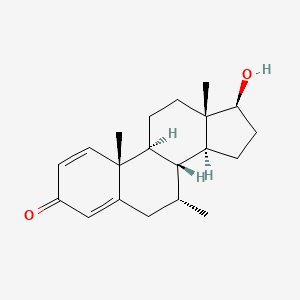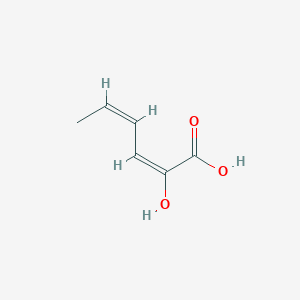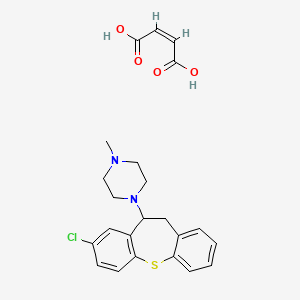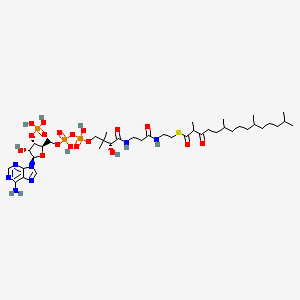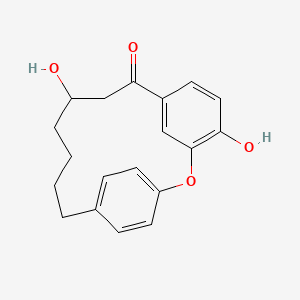
Acerogenin M
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acerogenin M is a natural product found in Acer nikoense with data available.
科学的研究の応用
Osteoblast Differentiation Stimulation
Acerogenin A, closely related to Acerogenin M, extracted from Acer nikoense Maxim, promotes osteoblast differentiation. It enhances cell proliferation and alkaline phosphatase activity in osteoblastic cells. Acerogenin A increases the expression of osteoblast differentiation markers and stimulates BMP action through Runx2-dependent and independent pathways (Kihara et al., 2011).
Biosynthesis Exploration
The biosynthesis process of acerogenin A, a diarylheptanoid from Acer nikoense, involves phenylalanine and cinnamic acid as precursors. Understanding the biosynthesis helps in the pharmacological application and synthesis of similar compounds (Inoue et al., 1987).
Neuroprotective Effects
Acerogenin A demonstrates neuroprotective effects against oxidative stress-induced neuronal cell death. It induces heme oxygenase-1 expression in mouse hippocampal HT22 cells, which is crucial in combating oxidative damage in neurodegenerative diseases like Parkinson’s and Alzheimer’s (Lee et al., 2015).
Anti-Inflammatory and Anti-Tumor-Promoting Effects
Acerogenin M, specifically, has been found to exhibit anti-inflammatory and anti-tumor-promoting effects. It inhibits inflammation and shows moderate inhibitory effects against Epstein-Barr virus early antigen activation, highlighting its potential in anti-inflammatory and cancer prevention therapies (Akihisa et al., 2006).
Estrogenic Activity
Acerogenin C from Acer nikoense Maxim displays significant estrogenic activity. It stimulates the proliferation of ER-positive MCF-7 cells, showing potential for preventing or treating postmenopausal complications (Kim et al., 2011).
Na+-Glucose Cotransporter Inhibition
Acerogenins A and B, which are structurally related to Acerogenin M, inhibit the Na+-glucose cotransporter (SGLT). This suggests potential applications in managing conditions like diabetes by regulating glucose absorption (Morita et al., 2010).
特性
製品名 |
Acerogenin M |
|---|---|
分子式 |
C19H20O4 |
分子量 |
312.4 g/mol |
IUPAC名 |
4,10-dihydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaen-8-one |
InChI |
InChI=1S/C19H20O4/c20-15-4-2-1-3-13-5-8-16(9-6-13)23-19-11-14(18(22)12-15)7-10-17(19)21/h5-11,15,20-21H,1-4,12H2 |
InChIキー |
UACMFCNIYUKDKM-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)C(=O)CC(C1)O)O |
同義語 |
acerogenin M |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E,7S)-N-[(E,2Z)-2-(chloromethylidene)-6-[(4R)-4-hydroxy-2-oxopyrrolidin-1-yl]-4-methoxy-6-oxohex-4-enyl]-7-methoxy-N-methyltetradec-4-enamide](/img/structure/B1246020.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-8-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1246021.png)
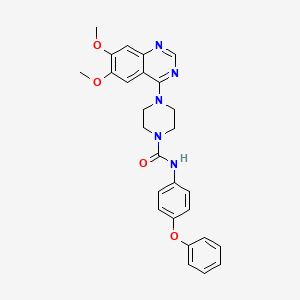
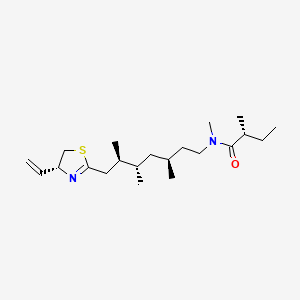
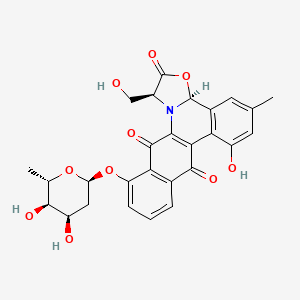
![(1S,4R,7S,8aR)-4-[(2E,4E)-6,8-dimethyldeca-2,4-dienoyl]oxy-8a-methyl-6-oxo-7-(3-oxoprop-1-en-2-yl)-1,2,3,4,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B1246028.png)
